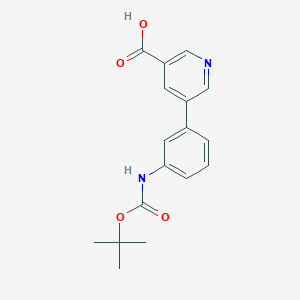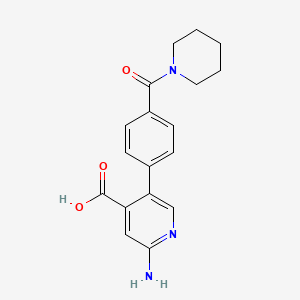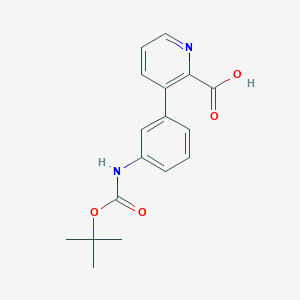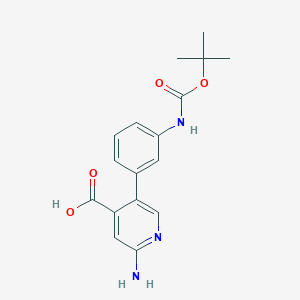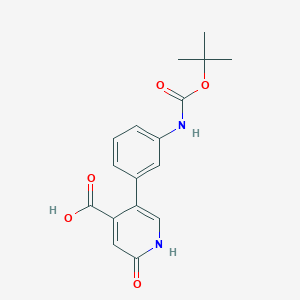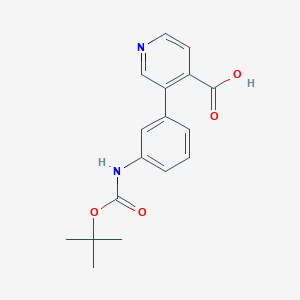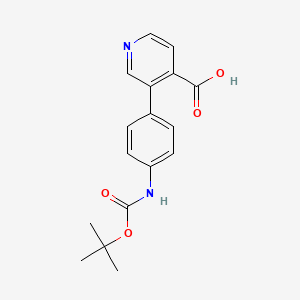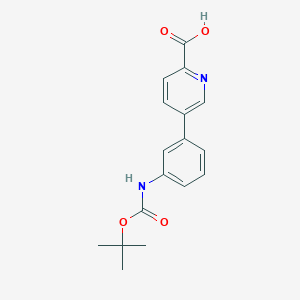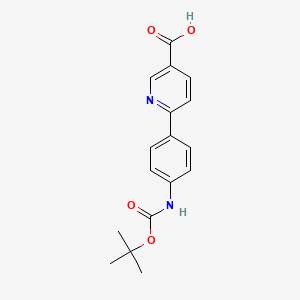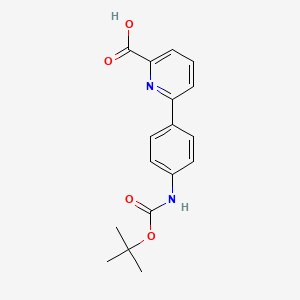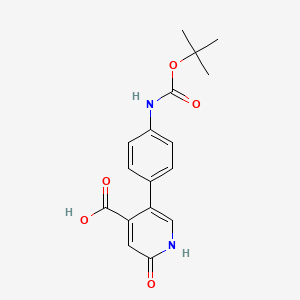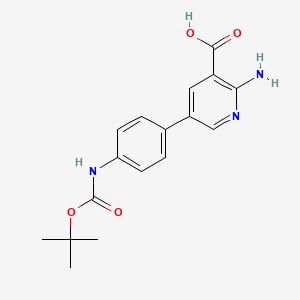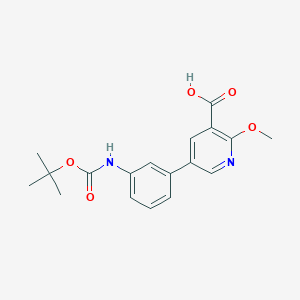
5-(3-Boc-aminophenyl)-2-methoxynicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Boc-aminophenyl)-2-methoxynicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a methoxy group at the 2-position and a 3-Boc-aminophenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Boc-aminophenyl)-2-methoxynicotinic acid typically involves multiple steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.
Formation of the Nicotinic Acid Derivative: The nicotinic acid core is functionalized by introducing a methoxy group at the 2-position.
Coupling Reaction: The Boc-protected aminophenyl group is then coupled to the nicotinic acid derivative using a suitable coupling reagent, such as a palladium-catalyzed Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
5-(3-Boc-aminophenyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free amine.
Substitution Reactions: The methoxy group can be substituted under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Deprotection: Yields the free amine derivative.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Coupling: Forms more complex biaryl or heteroaryl compounds.
科学研究应用
5-(3-Boc-aminophenyl)-2-methoxynicotinic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action of 5-(3-Boc-aminophenyl)-2-methoxynicotinic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate. In medicinal chemistry, its mechanism would depend on the target it is designed to interact with, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
5-(3-Aminophenyl)-2-methoxynicotinic acid: Similar structure but without the Boc protecting group.
5-(3-Boc-aminophenyl)-2-hydroxynicotinic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
5-(3-Boc-aminophenyl)-2-methoxynicotinic acid is unique due to the presence of both the Boc-protected amine and the methoxy group, which provide specific reactivity and stability characteristics that can be leveraged in various synthetic applications.
属性
IUPAC Name |
2-methoxy-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-6-11(8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIUPXPTHBCXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

